molecular formula C21H22ClF2N3O3 B1667347 3-Quinolinecarboxylic acid, 7-(4-amino-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-, monohydrochloride, (3aalpha,4beta,7aalpha)-(-)- CAS No. 145902-81-4

3-Quinolinecarboxylic acid, 7-(4-amino-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-, monohydrochloride, (3aalpha,4beta,7aalpha)-(-)-

Cat. No. B1667347
CAS RN: 145902-81-4
M. Wt: 437.9 g/mol
InChI Key: HLOXEUWOJLFTQE-LGGAFPCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BO 2367 is a topoisomerase inhibitor with applications to tumor growth suppression.

Scientific Research Applications

Antibacterial Activity

3-Quinolinecarboxylic acid derivatives, including those with various substitutions at the 7-position, have been extensively studied for their antibacterial properties. These compounds have shown significant potency against a range of Gram-negative and Gram-positive bacteria. For instance, derivatives like 5-Amino-7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have demonstrated enhanced antibacterial activity, significantly more potent than their non-amino analogues (Domagala et al., 1988). Additionally, amino acid prodrugs of these quinolone compounds have been developed to improve solubility and in vivo efficacy, with some showing rapid serum cleavage to their parent quinolones (Sanchez et al., 1992).

Enhanced Potency and Solubility

The modification of 3-Quinolinecarboxylic acids with amino acid analogues has been found to decrease in vitro activity but increase in vivo efficacy. These modifications also lead to a significant improvement in solubility, which is a crucial factor for drug efficacy (Sanchez et al., 1992). The presence of specific substituents like the cyclopropyl group has been identified as enhancing the activity of the quinolone core (Domagala et al., 1988).

Structure-Activity Relationships

Several studies have focused on elucidating the structure-activity relationships (SAR) of these compounds. For instance, different substituents at various positions of the quinoline nucleus have been explored to understand their impact on antibacterial activity. The SAR studies have provided insights into optimizing the molecular structure for enhanced antibacterial properties (Ogata et al., 1991).

Topoisomerase II Inhibitory Activity

Some derivatives of 3-Quinolinecarboxylic acid have been investigated for their potential as topoisomerase II inhibitors. This is significant for their application in cancer therapy, as topoisomerase II is a crucial enzyme involved in DNA replication and cell division (Wentland et al., 1993).

properties

CAS RN

145902-81-4

Product Name

3-Quinolinecarboxylic acid, 7-(4-amino-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-, monohydrochloride, (3aalpha,4beta,7aalpha)-(-)-

Molecular Formula

C21H22ClF2N3O3

Molecular Weight

437.9 g/mol

IUPAC Name

7-[(3aR,4R,7aS)-4-amino-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C21H21F2N3O3.ClH/c22-15-6-12-18(26(11-4-5-11)9-14(20(12)27)21(28)29)17(23)19(15)25-7-10-2-1-3-16(24)13(10)8-25;/h1,3,6,9-11,13,16H,2,4-5,7-8,24H2,(H,28,29);1H/t10-,13+,16-;/m1./s1

InChI Key

HLOXEUWOJLFTQE-LGGAFPCMSA-N

Isomeric SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4C[C@H]5CC=C[C@H]([C@H]5C4)N)F)C(=O)O.Cl

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CC5CC=CC(C5C4)N)F)C(=O)O.Cl

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CC5CC=CC(C5C4)N)F)C(=O)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(-)-7-((1R*,2R*,6R*)-2-amino-8-azabicyclo(4.3.0.)-non-3-en-8-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
BO 2367
BO 2367, (+)-isomer
BO-2367

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Quinolinecarboxylic acid, 7-(4-amino-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-, monohydrochloride, (3aalpha,4beta,7aalpha)-(-)-
Reactant of Route 2
3-Quinolinecarboxylic acid, 7-(4-amino-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-, monohydrochloride, (3aalpha,4beta,7aalpha)-(-)-
Reactant of Route 3
3-Quinolinecarboxylic acid, 7-(4-amino-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-, monohydrochloride, (3aalpha,4beta,7aalpha)-(-)-
Reactant of Route 4
3-Quinolinecarboxylic acid, 7-(4-amino-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-, monohydrochloride, (3aalpha,4beta,7aalpha)-(-)-
Reactant of Route 5
3-Quinolinecarboxylic acid, 7-(4-amino-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-, monohydrochloride, (3aalpha,4beta,7aalpha)-(-)-
Reactant of Route 6
3-Quinolinecarboxylic acid, 7-(4-amino-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-, monohydrochloride, (3aalpha,4beta,7aalpha)-(-)-

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